

An In-Depth Technical Guide to 1-Palmitoyl-3-O-benzyl-rac-glycerol

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Compound of Interest

Compound Name: 1-Palmitoyl-3-O-benzyl-rac-glycerol

Cat. No.: B017627

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-3-O-benzyl-rac-glycerol is a synthetic diacylglycerol (DAG) derivative that serves as a valuable intermediate in organic synthesis, particularly in the field of lipid chemistry. Its structure, featuring a protected hydroxyl group at the sn-3 position via a benzyl ether linkage and a palmitoyl group at the sn-1 position, makes it a versatile building block for the stereospecific synthesis of more complex glycerolipids, including phospholipids and triacylglycerols. This guide provides a comprehensive overview of the key characteristics of **1-Palmitoyl-3-O-benzyl-rac-glycerol**, including its physicochemical properties, synthesis, and applications in research and drug development.

Core Characteristics and Physicochemical Properties

1-Palmitoyl-3-O-benzyl-rac-glycerol is a white to off-white waxy solid at room temperature.^[1] Its unique structure, combining a long-chain saturated fatty acid (palmitic acid) and a bulky aromatic protecting group (benzyl), dictates its physical and chemical behavior.

Data Presentation: Physicochemical Properties

Property	Value	Source
CAS Number	1487-51-0	[1]
Molecular Formula	C ₂₆ H ₄₄ O ₄	[1][2][3]
Molecular Weight	420.63 g/mol	[1][2][3]
Appearance	White to Off-White Waxy Solid	[1]
Melting Point	Not definitively reported; listed as "Undetermined" in some safety data sheets for similar compounds.	
Solubility	Soluble in chloroform and ethyl acetate.[4] Solubility in other organic solvents like DMF, DMSO, and ethanol is expected but specific quantitative data is not readily available.	
Storage	2-8°C Refrigerator	[1]

Synthesis and Experimental Protocols

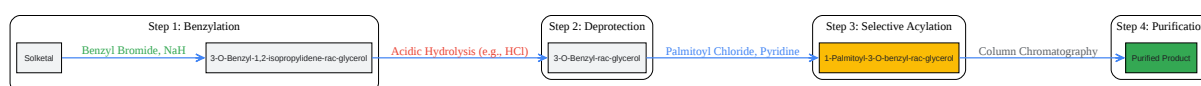
The synthesis of **1-Palmitoyl-3-O-benzyl-rac-glycerol** is generally achieved through a multi-step process involving the protection of glycerol, followed by selective acylation. While a specific, detailed experimental protocol for this exact compound is not readily available in the public domain, a general synthetic strategy can be outlined based on established methods for the preparation of similar mono-acylated and mono-etherified glycerol derivatives.

General Synthetic Approach

The synthesis typically starts with a commercially available protected glycerol derivative, such as solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), to differentiate the hydroxyl groups. The free primary hydroxyl group of solketal can be benzylated, followed by the removal of the acetonide protecting group to yield 3-O-benzyl-rac-glycerol. Subsequent selective acylation of the primary hydroxyl group at the sn-1 position with palmitoyl chloride or palmitic acid (activated

with a coupling agent) yields the target compound. Purification is typically achieved through column chromatography.

Experimental Workflow: A Generalized Synthetic Pathway



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Caption: Generalized synthetic workflow for **1-Palmitoyl-3-O-benzyl-rac-glycerol**.

Applications in Research and Drug Development

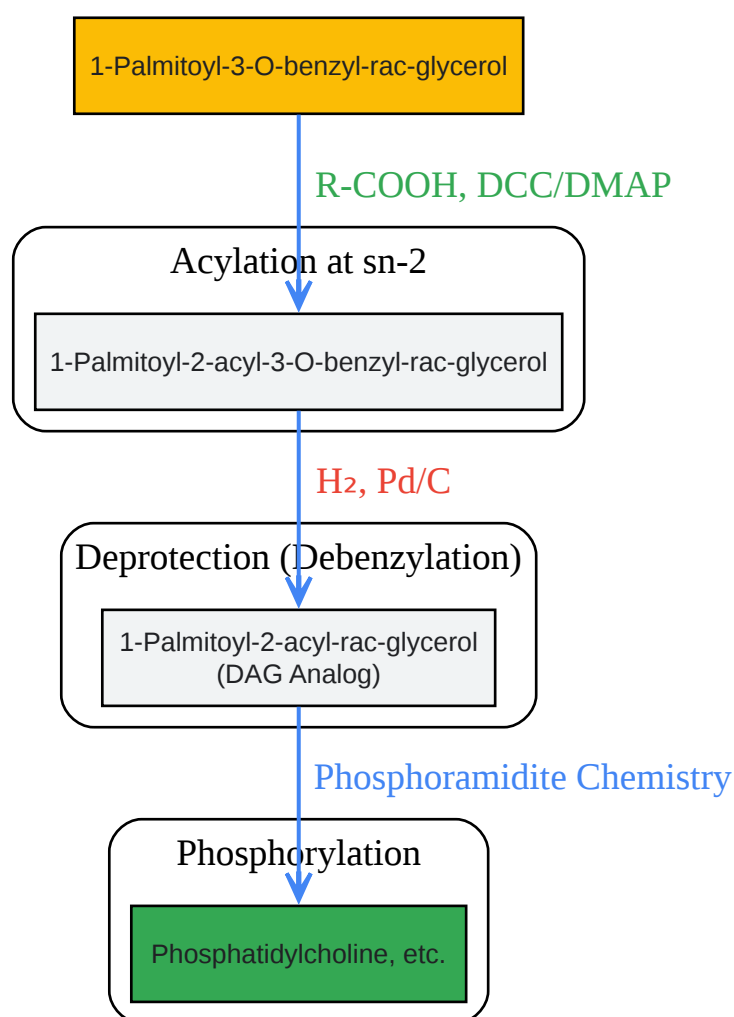
The primary utility of **1-Palmitoyl-3-O-benzyl-rac-glycerol** lies in its role as a key intermediate in the synthesis of complex, biologically active lipids.[1] The benzyl group serves as a robust protecting group for the hydroxyl function at the sn-3 position, allowing for selective modifications at the sn-2 position.

Role as a Synthetic Intermediate

- **Phospholipid Synthesis:** The free hydroxyl group at the sn-2 position can be esterified with a second fatty acid, followed by the deprotection of the benzyl group and subsequent phosphorylation to introduce a polar head group. This strategy is fundamental in the synthesis of specific phosphatidylcholines, phosphatidylethanolamines, and other phospholipids with defined fatty acid compositions at the sn-1 and sn-2 positions.
- **Triacylglycerol Synthesis:** Similar to phospholipid synthesis, the sn-2 hydroxyl group can be acylated with a desired fatty acid. Subsequent removal of the benzyl protecting group and acylation of the resulting sn-3 hydroxyl group allows for the synthesis of well-defined triacylglycerols.

- Diacylglycerol Analogues for Signaling Studies: While **1-Palmitoyl-3-O-benzyl-rac-glycerol** itself is not typically used directly in cell-based signaling assays due to the bulky and non-labile benzyl group, it is a precursor for the synthesis of diacylglycerol analogues. Diacylglycerols are crucial second messengers that activate a variety of signaling proteins, most notably protein kinase C (PKC) isoforms.[5] By enabling the synthesis of specific DAG isomers, this compound indirectly contributes to the study of lipid-mediated signaling pathways.

Logical Relationship in Complex Lipid Synthesis



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Caption: Synthetic utility of **1-Palmitoyl-3-O-benzyl-rac-glycerol**.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for **1-Palmitoyl-3-O-benzyl-rac-glycerol** is not consistently provided by all vendors, general laboratory safety precautions for handling waxy organic solids should be followed. For similar lipid compounds, the material is not classified as hazardous, but direct contact with skin and eyes should be avoided.[6] It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

1-Palmitoyl-3-O-benzyl-rac-glycerol is a key synthetic building block for researchers in lipid chemistry and drug development. Its well-defined structure allows for the precise and regioselective synthesis of a wide range of complex glycerolipids. While detailed quantitative physicochemical data and specific experimental protocols are not extensively documented in publicly accessible literature, its utility as a synthetic intermediate is well-established within the scientific community. Future research may further elucidate its potential applications and provide more detailed characterization of this versatile molecule.

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